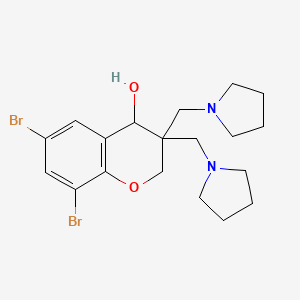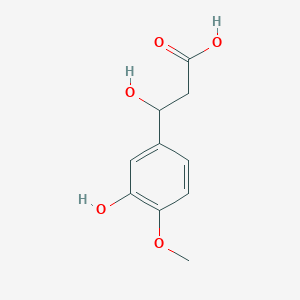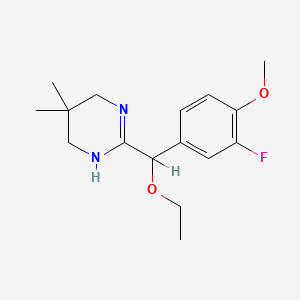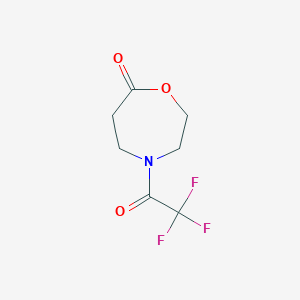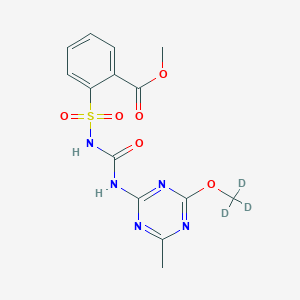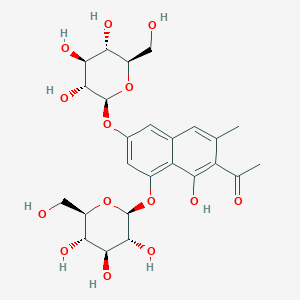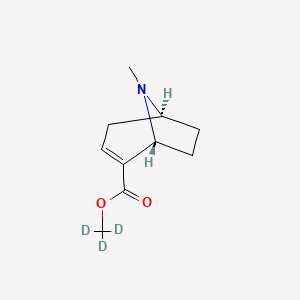
Ecgonidine Methyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecgonidine Methyl Ester-d3, also known as methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, is a deuterated form of ecgonidine methyl ester. This compound is a derivative of ecgonine, a tropane alkaloid found in coca leaves. It is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ecgonidine Methyl Ester-d3 can be synthesized from cocaine through a series of chemical reactions. The process involves the hydrolysis and dehydration of cocaine, followed by esterification with methanol . Another method involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ecgonidine Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding carboxylic acid.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Produces ecgonidine carboxylic acid.
Reduction: Yields ecgonidine alcohol.
Substitution: Results in various substituted ecgonidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ecgonidine Methyl Ester-d3 is used in a wide range of scientific research applications:
Biology: Used in studies related to the metabolism of cocaine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in the production of various chemical intermediates.
Wirkmechanismus
Ecgonidine Methyl Ester-d3 exerts its effects through partial agonist activity at M1 and M3 muscarinic receptors. This interaction leads to DNA fragmentation and neuronal death by apoptosis . The compound’s mechanism of action is closely related to its parent compound, ecgonine, and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylecgonidine: A non-deuterated form of Ecgonidine Methyl Ester-d3.
Ecgonine: The parent compound from which this compound is derived.
Cocaine: A well-known stimulant that is metabolized into ecgonine and its derivatives.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
184.25 g/mol |
IUPAC-Name |
trideuteriomethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1/i2D3 |
InChI-Schlüssel |
MPSNEAHFGOEKBI-CWYCHJBSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC[C@@H]2CC[C@H]1N2C |
Kanonische SMILES |
CN1C2CCC1C(=CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
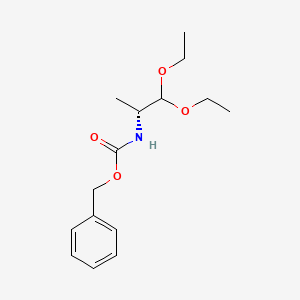
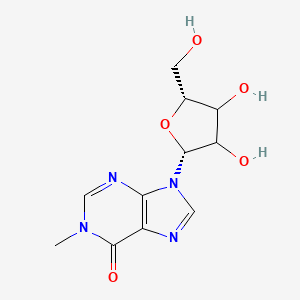
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
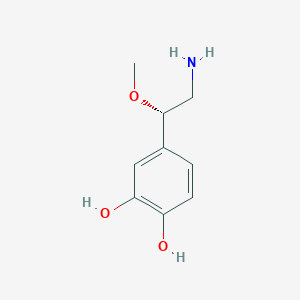
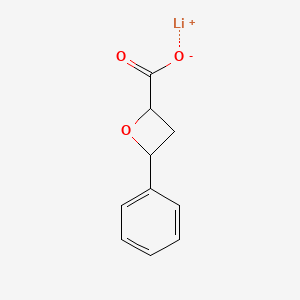
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
